(+)-N,O-Di-Desmethyl Tramadol (M5) is a major metabolite of tramadol, a centrally acting analgesic. [, , ] It is formed via N- and O-demethylation of the parent drug. [] While tramadol itself exhibits a multimodal analgesic mechanism involving both opioid and non-opioid pathways, the specific pharmacological properties of M5, particularly its contribution to the overall analgesic effect of tramadol, are less well-understood. []
(+)-N,O-Di-Desmethyl Tramadol is a significant metabolite of tramadol, an analgesic used for treating moderate pain. This compound is formed through the metabolic processes of N-demethylation and O-demethylation of tramadol, resulting in its pharmacologically active form. The compound is classified as an opioid analgesic, impacting both opioid receptors and monoamine neurotransmitter systems.
Tramadol, the parent compound, is synthesized from various precursors and undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The resulting metabolites include N-desmethyl tramadol and O-desmethyl tramadol, with (+)-N,O-Di-Desmethyl Tramadol being one of the subsequent products formed from these metabolites. This compound belongs to the class of synthetic opioids and is recognized for its dual mechanism of action, affecting both opioid receptors and serotonin/norepinephrine reuptake.
The synthesis of (+)-N,O-Di-Desmethyl Tramadol can be achieved through various chemical pathways starting from tramadol. The primary methods involve:
The synthesis requires careful control of reaction conditions to avoid overreaction or degradation of sensitive functional groups. For example, maintaining an inert atmosphere during reactions can prevent oxidation.
The molecular formula for (+)-N,O-Di-Desmethyl Tramadol is . The structure features a cyclohexane ring, an aromatic ring, and two functional groups (amino and hydroxyl) that contribute to its pharmacological activity.
(+)-N,O-Di-Desmethyl Tramadol can participate in several chemical reactions:
The reactions are typically catalyzed by liver enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases, which modify the compound for elimination from the body.
(+)-N,O-Di-Desmethyl Tramadol exerts its effects primarily through:
Research indicates that (+)-N,O-Di-Desmethyl Tramadol has a significantly higher affinity for μ-opioid receptors compared to tramadol itself, enhancing its analgesic efficacy.
(+)-N,O-Di-Desmethyl Tramadol has several scientific applications:
This compound serves as a crucial link in understanding tramadol's pharmacokinetics and pharmacodynamics, providing valuable information for both clinical applications and research advancements in pain management therapies.
(+)-N,O-Di-Desmethyl Tramadol (commonly abbreviated as (+)-M5) is a tertiary metabolite of the analgesic tramadol, formed through sequential O-demethylation (mediated primarily by CYP2D6) and N-demethylation (mediated primarily by CYP3A4 and CYP2B6) of the parent drug. Unlike tramadol and its primary metabolite O-desmethyltramadol (M1), (+)-M5 exhibits a distinct pharmacological profile that contributes to the overall analgesic effect of tramadol therapy through multimodal mechanisms [4] [6]. Its activity arises from interactions with opioid receptors and monoaminergic systems, positioning it as a contributor to tramadol’s complex analgesic profile.
(+)-M5 acts as a MOR agonist but with significantly reduced potency compared to its metabolic precursor, (+)-O-desmethyltramadol (M1). Receptor binding studies reveal the following affinities:
Table 1: Comparative Mu-Opioid Receptor (MOR) Binding and Functional Activity of Tramadol and Key Metabolites
Compound | MOR Binding Affinity (Ki, nM) | Relative MOR Agonist Potency (vs. Morphine) | Primary Metabolic Enzyme(s) | Key Functional Notes |
---|---|---|---|---|
Tramadol (racemic) | ~2,400 | Very Weak (≈ 1/6000th) | CYP2D6, CYP3A4 | Weak partial agonist; negligible clinical MOR effect |
(+)-Tramadol | >10,000 | Extremely Weak | CYP2D6 (→ M1) | Minimal direct MOR contribution |
(-)-Tramadol | >10,000 | Extremely Weak | CYP3A4 (→ M2) | Minimal direct MOR contribution |
(+)-M1 (O-DSMT) | ~3.4 | Moderate (≈ 1/10th - 1/6th) | UGTs (conjugation) | Primary MOR-active metabolite; High efficacy agonist |
(-)-M1 | ~240 | Very Weak | UGTs (conjugation) | Negligible MOR contribution |
(+)-M5 (N,O-DDSMT) | ~100 | Weak (≈ 1/50th - 1/30th) | Further conjugation/excretion | Active MOR agonist; Lower affinity/efficacy than M1 |
N-Desmethyltramadol (M2) | >10,000 | Negligible | CYP2D6 (→ M5) | Inactive metabolite |
Functionally, (+)-M5 acts as a partial agonist at the MOR. While (+)-M1 demonstrates efficacy (Emax) approaching 80-90% of full MOR agonists like morphine in cellular signaling assays (e.g., GTPγS binding or inhibition of adenylate cyclase), (+)-M5 exhibits a significantly lower Emax, typically in the range of 30-50% relative to full agonists [6]. Its potency (EC50) is also considerably higher (lower concentration needed for effect) than (+)-M1. Consequently, while (+)-M5 contributes to opioid-mediated analgesia, particularly as its concentration builds with chronic tramadol administration, its intrinsic activity at the MOR is substantially less than that of (+)-M1 [1] [10].
Tramadol metabolism is highly enantioselective, leading to differing pharmacological profiles of the resulting enantiomeric metabolites:
Beyond opioid receptor activity, (+)-M5 contributes to tramadol's analgesic effect via interactions with monoaminergic systems, particularly serotonin (5-HT) and noradrenaline (NA), which modulate descending inhibitory pain pathways in the brainstem and spinal cord.
The analgesic efficacy of tramadol is not solely due to a single compound but arises from the complex interplay and summation of effects from the parent drug and its active metabolites, including (+)-M5. This constitutes a unique form of intrinsic multimodal analgesia.
Table 2: Key Active Tramadol Metabolites and Their Primary Contributions to Multimodal Analgesia
Compound | Primary Pharmacological Target(s) | Contribution to Analgesia | Key Interactions |
---|---|---|---|
(+)-Tramadol | SERT (SRI), weak NET (NRI) | Enhances descending 5-HT inhibition; weak contribution to NA tone | Synergizes with NA effects; precursor to (+)-M1 & (+)-M5 |
(-)-Tramadol | NET (NRI - potent) | Potently enhances descending NA inhibition; spinal NA effects | Synergizes with opioid effects; precursor to (-)-M1 |
(+)-M1 (O-DSMT) | MOR (Agonist - potent) | Primary opioid-mediated analgesia (supraspinal & spinal) | Synergizes with NA effects; precursor to (+)-M5 |
(-)-M1 (O-DSMT) | NET (NRI - potent) | Potently enhances descending NA inhibition; spinal NA effects | Synergizes with opioid effects (mainly from (+)-M1) |
(+)-M5 (N,O-DDSMT) | MOR (Partial Agonist - weak), NET (NRI), 5-HT2C (Antag.) | Weak opioid analgesia; enhances NA tone; modulates 5-HT signaling in pain pathways | Intrinsic MOR/NRI synergy; complements NRI of (-)-compounds; adds 5-HT2C mod. |
(-)-M5 (N,O-DDSMT) | Negligible known activity | Negligible | - |
Figure 1: Simplified Tramadol Metabolic Pathway Highlighting (+)-M5 Formation and Key Activities
CYP2D6(+)-Tramadol --------------------> (+)-O-Desmethyltramadol [(+)-M1](SRI, weak NRI) (Potent MOR Agonist)|| CYP3A4/2B6V(+)-N,O-Didesmethyltramadol [(+)-M5](Weak Partial MOR Agonist, NRI, 5-HT2C Antagonist)
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8